Home > Products > Screening Compounds P78500 > 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 575463-32-0

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3133223
CAS Number: 575463-32-0
Molecular Formula: C19H23N5O2
Molecular Weight: 353.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin (BI 1356, (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

Compound Description: Linagliptin is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor clinically used to treat type 2 diabetes. [, , ] It works by increasing the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin release and lower blood glucose levels. [, ] Studies have shown that Linagliptin effectively lowers HbA1c levels and improves glycemic control in diabetic animal models. []

Sitagliptin ((3R)-3-Amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one)

Compound Description: Sitagliptin is an orally active DPP-4 inhibitor used in managing type 2 diabetes. [] Like Linagliptin, it enhances incretin hormone activity by preventing their degradation by DPP-4, leading to improved glycemic control. [, ]

Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile)

Compound Description: Alogliptin is another DPP-4 inhibitor used to manage blood sugar levels in individuals with type 2 diabetes. [] It works similarly to Linagliptin and Sitagliptin by increasing the levels of active incretin hormones, thus improving glycemic control. []

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a major metabolite of Linagliptin, formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation and subsequent reduction by aldo-keto reductases. [] While its pharmacological activity is not explicitly stated in the provided abstracts, its presence as a significant metabolite of Linagliptin suggests potential biological relevance.

7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: CD10604 is a key intermediate in the metabolic pathway of Linagliptin, ultimately leading to the formation of CD1790. [] It is formed through CYP3A4-mediated oxidation of Linagliptin. [] Similar to CD1790, its specific pharmacological activity is not detailed in the provided abstracts.

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: Impurity-I is a process-related impurity identified during the development of Linagliptin. [] It likely arises from variations in the synthetic route or purification process. The specific pharmacological properties of this impurity are not discussed.

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: Another process-related impurity found during Linagliptin development, Impurity-IV, likely emerges due to variations in the synthesis or purification steps. [] Specific pharmacological properties are not discussed.

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: A process-related impurity discovered during Linagliptin development, Impurity-VII, probably results from variations in the synthetic pathway or purification of Linagliptin. [] Specific pharmacological properties are not addressed in the provided information.

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975)

Compound Description: CVT 6975 is a xanthine-based ligand with a reported affinity for the human adenosine A2B receptor. [] This suggests potential involvement in various physiological processes regulated by adenosine signaling.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

Compound Description: Compound 2 displayed strong prophylactic antiarrhythmic activity in experimental models. [] This activity suggests its potential for treating heart rhythm disorders.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione (Compound 15)

Compound Description: Compound 15, like Compound 2, exhibited strong prophylactic antiarrhythmic activity in experimental models, highlighting its potential for treating heart rhythm abnormalities. []

(4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

Compound Description: Identified through computational studies (structure-based virtual screening, molecular docking, and DFT calculations) as a potential inhibitor of the Zika virus methyltransferase (MTase), F3342-0450 represents a promising candidate for developing antiviral drugs against Zika virus infection. []

3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142)

Compound Description: Computational studies (structure-based virtual screening and ADMET profiling) identified F1736-0142 as a potential inhibitor of the Zika virus methyltransferase (MTase), suggesting its potential as a starting point for developing antiviral drugs against Zika virus infection. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

Compound Description: Computational studies, including structure-based virtual screening and ADMET profiling, identified F0886-0080 as a potential Zika virus methyltransferase (MTase) inhibitor. [] This finding suggests its potential as a lead compound for developing antiviral drugs targeting the Zika virus.

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

Compound Description: Computational analyses, encompassing structure-based virtual screening and ADMET profiling, identified F0451-2187 as a potential inhibitor of the Zika virus methyltransferase (MTase). [] This finding marks it as a potential starting point for designing antiviral agents against Zika virus infection.

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This purine derivative is mentioned as a potential coronavirus helicase inhibitor. [] Coronavirus helicases are essential enzymes for viral replication, making them attractive targets for developing antiviral therapies.

Overview

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and neurology. This specific compound is characterized by its unique molecular structure, which includes a benzyl group and a piperidine moiety, contributing to its biological activity and interaction with various molecular targets.

Source

The compound is cataloged under the Chemical Abstracts Service (CAS) number 126456-06-2, and it has been the subject of various studies due to its potential applications in medicinal chemistry. Information about this compound can be found on platforms such as PubChem and commercial chemical suppliers like Evita Chem.

Classification

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is classified as a purine derivative, specifically a purine-2,6-dione. This classification indicates that it shares structural similarities with naturally occurring purines, such as adenine and guanine, which are integral to nucleic acid structures and cellular metabolism.

Synthesis Analysis

Methods

The synthesis of 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves several organic reactions. The general synthetic route may include:

  1. Alkylation: The introduction of the benzyl and piperidine groups through alkylation reactions.
  2. Cyclization: Formation of the purine ring structure via cyclization techniques.
  3. Purification: The crude product is purified using methods such as recrystallization or chromatography to obtain the desired purity.

Technical Details

The synthesis often requires specific reagents such as alkyl halides for alkylation steps and may involve catalysts to facilitate reactions under controlled conditions. The reaction conditions (temperature, solvent choice) are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be represented by its chemical formula C19H22N5O2C_{19}H_{22}N_5O_2. The structure features:

  • A purine core with two carbonyl groups at positions 2 and 6.
  • A benzyl substituent at position 7.
  • A piperidine ring attached at position 8.

Data

The InChI key for this compound is ASRVLDJYDSMKSH-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases like PubChem.

Chemical Reactions Analysis

Reactions

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
  2. Reduction: Reduction reactions may convert carbonyl groups into alcohols or other functional groups.
  3. Substitution: Nucleophilic substitution can occur at specific positions on the purine ring.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of base or solvent can significantly affect reaction outcomes and product distributions.

Mechanism of Action

The mechanism of action of 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific enzymes or receptors within biological systems. These interactions can modulate various biochemical pathways:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Binding: It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

Detailed studies are necessary to elucidate the precise molecular targets and pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a solid with specific melting points that can vary based on purity. Its solubility characteristics depend on the solvent used; it may be soluble in organic solvents like dimethyl sulfoxide but less so in water.

Chemical Properties

Chemical properties include stability under various conditions (light, temperature), reactivity with common reagents (acids, bases), and potential for forming complexes with metal ions or other ligands.

Applications

Scientific Uses

Due to its structural similarity to natural purines, 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been explored for various scientific applications:

  1. Therapeutic Development: Investigated for potential use in treating cancer and viral infections due to its biological activity.
  2. Biochemical Research: Used in studies aimed at understanding purine metabolism and enzyme interactions.
  3. Drug Design: Serves as a lead compound for designing new therapeutics targeting specific diseases.

This compound exemplifies the importance of synthetic purines in modern medicinal chemistry and their potential impact on therapeutic strategies across multiple domains.

Properties

CAS Number

575463-32-0

Product Name

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

Molecular Formula

C19H23N5O2

Molecular Weight

353.426

InChI

InChI=1S/C19H23N5O2/c1-13-8-10-23(11-9-13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,25,26)

InChI Key

FGGHRIPENMFTQC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.